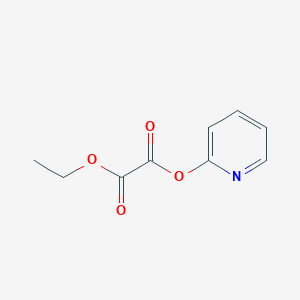

Ethanedioic acid, ethyl 2-pyridinyl ester (9CI)

Description

Isomeric Considerations

Isomerism in this compound is constrained by the fixed position of the pyridinyl substituent. Key points include:

- Positional Isomerism : If the pyridinyl group were at the 3- or 4-position, distinct isomers would result. However, the 2-position specification eliminates such variability.

- Ester Group Arrangement : The ethyl and pyridin-2-yl groups occupy separate carboxylate sites, preventing intra-ester isomerism.

- Geometric Isomerism : Absent due to the absence of double bonds or stereogenic centers.

These factors ensure that the compound exists as a single, well-defined structural entity under standard conditions.

Historical Development of Naming Conventions for Oxalate Esters

The nomenclature of oxalate esters has evolved significantly alongside advancements in chemical taxonomy. Early naming practices relied on trivial names (e.g., "ethyl pyridyl oxalate") without systematic positional indicators. The introduction of IUPAC guidelines in the 20th century standardized the process, emphasizing:

- Substituent Priority : Alphabetical order and functional group hierarchy.

- Positional Numbering : Explicit designation of substituent locations (e.g., "pyridin-2-yl" instead of "pyridyl").

- Use of CAS Registry : Integration of CAS numbers to resolve ambiguities in complex esters.

Structure

3D Structure

Properties

CAS No. |

698392-44-8 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

1-O-ethyl 2-O-pyridin-2-yl oxalate |

InChI |

InChI=1S/C9H9NO4/c1-2-13-8(11)9(12)14-7-5-3-4-6-10-7/h3-6H,2H2,1H3 |

InChI Key |

LSYHGFUNOIYPDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)OC1=CC=CC=N1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Synthesis

Ethanedioic acid, ethyl 2-pyridinyl ester is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules.

- Case Study : A study demonstrated its role in synthesizing angiotensin-converting enzyme inhibitors, which are crucial for treating hypertension and heart failure. The compound serves as a building block for more complex structures that exhibit therapeutic activities .

Agrochemical Development

The compound is also explored for its potential use in developing agrochemicals, particularly as herbicides or fungicides due to its ability to interact with plant biochemical pathways.

- Research Findings : Investigations into the herbicidal activity of derivatives of ethanedioic acid have shown promising results in inhibiting specific enzymes involved in plant growth . This suggests potential applications in crop protection.

Chemical Reactions and Catalysis

Ethanedioic acid, ethyl 2-pyridinyl ester can act as a reagent or catalyst in various organic reactions. Its ability to form stable intermediates makes it valuable in synthetic organic chemistry.

- Experimental Data : In one experiment, the compound was used to facilitate the synthesis of esters through transesterification reactions, yielding high purity products with minimal by-products .

Table 1: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Synthesis of ACE inhibitors |

| Agrochemical Development | Potential herbicide or fungicide | Inhibition of plant growth enzymes |

| Organic Synthesis | Reagent or catalyst in chemical reactions | Transesterification processes |

Mechanism of Action

The mechanism of action of Ethanedioic acid, ethyl 2-pyridinyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways in cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethanedioic Acid, Diethyl Ester (Diethyl Oxalate; CAS 95-92-1)

Key Differences :

- Molecular Formula: Diethyl oxalate (C₆H₁₀O₄) lacks the pyridinyl group present in the target compound (C₉H₉NO₄), resulting in a lower molecular weight (146.14 vs. ~195.12 g/mol).

- Reactivity : Diethyl oxalate is widely used as a solvent and esterification agent in organic synthesis. The pyridinyl group in the target compound may confer additional coordination or catalytic properties.

- Applications : Diethyl oxalate is industrially significant in polymer and dye synthesis, while the target compound’s pyridinyl group could expand its utility in medicinal chemistry or metal-organic frameworks.

Ethyl Cinnamate (CAS 103-44-6)

Key Differences :

- Molecular Formula : Ethyl cinnamate (C₁₁H₁₂O₂) is a cinnamic acid ester, contrasting with the oxalic acid backbone of the target compound .

- Physical Properties : Ethyl cinnamate has a higher molecular weight (176.23 g/mol) but a simpler ester structure, leading to a higher boiling point (~517 K) compared to diethyl oxalate .

- Applications : Primarily used in flavoring and perfumery due to its aromatic profile, ethyl cinnamate lacks the bifunctional reactivity of oxalate esters.

Ethyl Methanesulfonate (CAS 62-50-0)

Key Differences :

- Functional Group : Ethyl methanesulfonate is a sulfonate ester (C₃H₈O₃S), distinct from the carboxylate ester group in oxalic acid derivatives .

- Reactivity : Sulfonate esters like ethyl methanesulfonate are alkylating agents with mutagenic properties, whereas oxalate esters are typically milder and used in condensations or transesterifications.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Structural Influence on Reactivity : The pyridinyl group in the target compound may enhance its stability and ability to act as a ligand in metal complexes, a property absent in diethyl oxalate .

Solubility Trends : While diethyl oxalate is soluble in alcohols and ethers , the target compound’s pyridinyl moiety likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO).

Thermal Behavior : The aromatic pyridinyl ring could increase thermal stability compared to aliphatic esters like diethyl oxalate, making it suitable for high-temperature reactions.

Notes on Limitations and Further Research

- The provided evidence lacks explicit data on the target compound’s synthesis, toxicity, or spectroscopic properties.

- Comparative studies with mixed oxalic acid esters (e.g., methyl ethyl oxalate) would further elucidate structure-property relationships.

- Experimental validation of coordination chemistry applications is recommended.

Biological Activity

Ethanedioic acid, ethyl 2-pyridinyl ester (9CI), commonly known as ethyl 2-pyridinyl oxalate, is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanedioic acid, ethyl 2-pyridinyl ester has the following chemical properties:

- Molecular Formula: CHNO

- Molecular Weight: 211.20 g/mol

- CAS Number: 95-92-1

- IUPAC Name: Ethyl 2-pyridinyl oxalate

The compound features an ethyl ester group attached to the oxalic acid moiety, which is further substituted with a pyridine ring. This structural configuration is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to ethanedioic acid, ethyl 2-pyridinyl ester exhibit notable antimicrobial activity. For instance, a study demonstrated that derivatives of pyridine have been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of ethanedioic acid, ethyl 2-pyridinyl ester has been explored in several studies. A notable case study involved the evaluation of its effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated significant cytotoxic effects at specific concentrations, suggesting that the compound may induce apoptosis through the activation of caspase pathways .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| PC-3 | 15.0 | Inhibition of cell proliferation |

Anti-inflammatory Effects

Ethanedioic acid derivatives have also shown anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of ethanedioic acid, ethyl 2-pyridinyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells.

- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Case Studies

- Antimicrobial Efficacy : A recent study tested various concentrations of ethanedioic acid derivatives against clinical isolates of bacteria. The results showed effective inhibition at concentrations as low as 50 µg/mL.

- Cytotoxicity on Cancer Cells : In a controlled experiment with MCF-7 cells, treatment with ethanedioic acid resulted in a dose-dependent decrease in cell viability over 48 hours.

- Inflammation Model : In a murine model of inflammation, administration of ethanedioic acid significantly reduced paw swelling and cytokine levels compared to controls.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis exploits nucleophilic acyl substitution, where the hydroxyl group of 2-hydroxypyridine displaces the chloride from ethyl chlorooxoacetate. Key parameters include:

Procedure Summary

- A solution of 2-hydroxypyridine (13.4 mmol) and triethylamine (13.6 mmol) in CH₂Cl₂ is added dropwise to ethyl chlorooxoacetate (13.4 mmol) at 0°C.

- The mixture is stirred for 30 minutes at 0°C and then at room temperature for 18 hours.

- After solvent evaporation, the crude product is dissolved in dry tetrahydrofuran (THF), filtered to remove triethylamine hydrochloride, and purified via vacuum distillation.

Characterization Data

- Boiling Point : 118–123°C at 0.3 mmHg.

- ¹H NMR (CDCl₃) : δ 7.84 (d, J = 7.4 Hz, 1H), 7.39–7.45 (m, 1H), 6.57 (d, J = 9.3 Hz, 1H), 6.33–6.37 (m, 1H), 4.45 (q, J = 7.5 Hz, 2H), 1.41 (t, J = 7.5 Hz, 3H).

- FT-IR : Peaks at 1753 cm⁻¹ (C=O stretch of pyridyl oxalate) and 1730 cm⁻¹ (ester C=O).

Comparative Analysis of Methodologies

Advantages of the Primary Method

Limitations and Considerations

- Sensitivity to Moisture : Requires anhydrous conditions to prevent hydrolysis of ethyl chlorooxoacetate.

- Base Selection : Triethylamine is optimal; weaker bases (e.g., pyridine) may prolong reaction times.

Alternative Synthetic Routes

While the primary method dominates literature, two less-common approaches merit discussion:

Transesterification of Diethyl Oxalate

Diethyl oxalate reacts with 2-hydroxypyridine under basic conditions, though yields are suboptimal (≤50%) due to competing side reactions. This method is less favored due to:

Grignard Reagent Acylation

Organomagnesium reagents (e.g., 2-pyridinylmagnesium bromide) can acylate diethyl oxalate. However, this route is poorly documented for ethyl 2-pyridyl oxalate and risks over-addition, forming undesired byproducts.

Data Summary of Key Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.